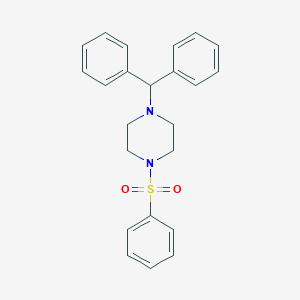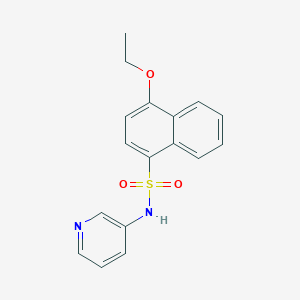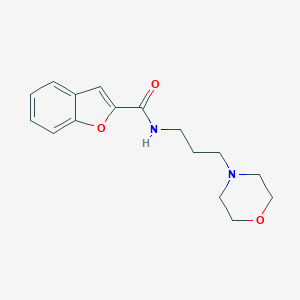![molecular formula C19H24N2O3S B350262 1-[(3,4-Dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine CAS No. 438226-56-3](/img/structure/B350262.png)
1-[(3,4-Dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3,4-Dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is a compound belonging to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of a sulfonyl group attached to a piperazine ring, which is further substituted with 3,4-dimethylphenyl and 2-methoxyphenyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-Dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve parallel solid-phase synthesis and photocatalytic synthesis. These methods are advantageous due to their scalability and efficiency in producing large quantities of the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(3,4-Dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-[(3,4-Dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mécanisme D'action
The mechanism of action of 1-[(3,4-Dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity. The sulfonyl group plays a crucial role in binding to the active sites of enzymes, while the piperazine ring provides structural stability and enhances the compound’s overall efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine
- 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine
Uniqueness
1-[(3,4-Dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
438226-56-3 |
|---|---|
Formule moléculaire |
C19H24N2O3S |
Poids moléculaire |
360.5g/mol |
Nom IUPAC |
1-(3,4-dimethylphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C19H24N2O3S/c1-15-8-9-17(14-16(15)2)25(22,23)21-12-10-20(11-13-21)18-6-4-5-7-19(18)24-3/h4-9,14H,10-13H2,1-3H3 |
Clé InChI |
OPPXTGCRVDZMSP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)C |
SMILES canonique |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-fluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B350186.png)

![N-[(2-hydroxyphenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B350199.png)



![Methyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B350223.png)
![Methyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B350227.png)
![1-Benzo[1,3]dioxol-5-ylmethyl-4-(4-ethoxy-benzenesulfonyl)-piperazine](/img/structure/B350233.png)


![N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-butyramide](/img/structure/B350254.png)
